Dmmda

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15183-13-8 |

|---|---|

Molecular Formula |

C12H17NO4 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine |

InChI |

InChI=1S/C12H17NO4/c1-7(13)4-8-5-9(14-2)11-12(10(8)15-3)17-6-16-11/h5,7H,4,6,13H2,1-3H3 |

InChI Key |

GRGRGLVMGTVCNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C2C(=C1OC)OCO2)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

DMMDA: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

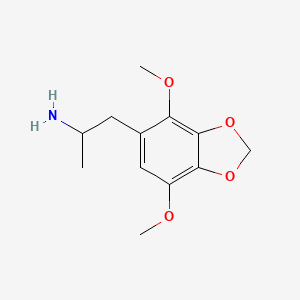

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic compound belonging to the substituted amphetamine family. First synthesized by Alexander Shulgin, it is structurally related to MMDA and other psychedelic phenethylamines. This technical guide provides a comprehensive overview of the chemical structure, properties, and purported pharmacological profile of this compound, intended to serve as a foundational resource for the scientific community.

Chemical Structure and Properties

This compound is a chiral molecule, existing as a racemic mixture of two enantiomers. Its core structure is a phenyl ring substituted with two methoxy groups, a methylenedioxy group, and an aminopropane chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine | PubChem[1] |

| Synonyms | This compound, 2,5-Dimethoxy-3,4-methylenedioxyamphetamine | Wikipedia[2] |

| Molecular Formula | C₁₂H₁₇NO₄ | PubChem[1] |

| Molecular Weight | 239.27 g/mol | PubChem[1] |

| CAS Number | 15183-13-8 | PubChem[1] |

| Appearance | Not reported | N/A |

| Solubility | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Synthesis

The synthesis of this compound has been described by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved). The primary precursor for the synthesis described is apiole, a naturally occurring phenylpropene. The general synthetic route involves the isomerization of apiole to isoapiole, followed by nitration and subsequent reduction to the final amine.

A detailed, step-by-step experimental protocol for the synthesis of a related compound, 2,5-dimethoxy-4-methylamphetamine (DOM), provides a relevant example of the chemical transformations involved.

Example Synthetic Protocol (for DOM)

A mixture of 2,5-dimethoxy-p-tolualdehyde (20.0 g, 0.111 mol), 15.0 g (0.20 mol) of nitroethane, and 8.0 g (0.10 mol) of anhydrous ammonium acetate are heated on a steam bath for 90 minutes. The reaction mixture is then poured into 500 mL of water, and the resulting solid is removed by filtration, washed with water, and air-dried to constant weight. The product, 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene, can be recrystallized from boiling methanol.

A suspension of 10.0 g of lithium aluminum hydride (LAH) in 500 mL of anhydrous tetrahydrofuran (THF) is stirred and heated to a gentle reflux. To this is added, dropwise, a solution of 15.0 g (0.063 mol) of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene in 100 mL of anhydrous THF. After the addition is complete, the reaction mixture is refluxed for an additional 24 hours. After cooling, the excess LAH is destroyed by the cautious addition of 10 mL of water, followed by 10 mL of 15% sodium hydroxide solution, and finally another 30 mL of water. The inorganic salts are removed by filtration, and the filter cake is washed with THF. The combined filtrate and washes are stripped of solvent under vacuum, and the residue is dissolved in 200 mL of dilute sulfuric acid. The aqueous solution is washed with three 50 mL portions of methylene chloride, made basic with 25% sodium hydroxide, and extracted with three 75 mL portions of methylene chloride. Removal of the solvent from the combined extracts under vacuum yields the product as an oil, which can be distilled and converted to a salt if desired.

Pharmacological Profile

Table 2: Pharmacological Data for this compound

| Parameter | Receptor | Value | Source |

| Binding Affinity (Kᵢ) | 5-HT₂ₐ | Not Available | N/A |

| 5-HT₂C | Not Available | N/A | |

| 5-HT₁ₐ | Not Available | N/A | |

| Functional Activity (EC₅₀/IC₅₀) | 5-HT₂ₐ | Not Available | N/A |

Table 3: Pharmacokinetic Data for this compound

| Parameter | Value | Source |

| Cₘₐₓ | Not Available | N/A |

| Tₘₐₓ | Not Available | N/A |

| Half-life (t₁/₂) | Not Available | N/A |

| Metabolism | Not reported | N/A |

| Excretion | Not reported | N/A |

Mechanism of Action: 5-HT₂ₐ Receptor Signaling

Agonist binding to the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), is known to initiate a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability and gene expression, which are thought to underlie the psychedelic effects of 5-HT₂ₐR agonists.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the study of this compound and other psychedelic compounds.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT₂ₐR).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Detection: Add scintillation cocktail to each well and quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is commonly used to screen for psychedelic potential.

Methodology:

-

Animals: Use male C57BL/6J mice, housed under standard laboratory conditions.

-

Habituation: Habituate the mice to the observation chambers for a set period before the experiment.

-

Drug Administration: Administer this compound or a vehicle control (e.g., saline) via a specific route (e.g., intraperitoneal injection).

-

Observation: Immediately after injection, place the mouse in an observation chamber and record its behavior for a predetermined duration (e.g., 30-60 minutes).

-

Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is characterized by a rapid, rotational movement of the head.

-

Data Analysis: Compare the frequency of head twitches between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

Conclusion

This compound remains a relatively understudied psychedelic compound. While its chemical structure and a likely mechanism of action via the 5-HT₂ₐ receptor can be inferred from its chemical family, a significant lack of empirical data on its pharmacology and pharmacokinetics exists. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific properties of this compound. Such studies are crucial for a comprehensive understanding of its potential effects and for advancing the field of psychedelic science. Researchers are encouraged to pursue studies that will generate the quantitative data necessary to fill the current knowledge gaps.

References

An In-depth Technical Guide on 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic compound belonging to the amphetamine class. First synthesized and documented by Alexander Shulgin, this compound is structurally related to MMDA and the DOx series of psychedelic amphetamines. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, synthesis, and postulated mechanism of action. Due to the limited research on this specific compound, this guide also outlines detailed, theoretical experimental protocols for its synthesis and pharmacological evaluation based on established methodologies for analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

2,5-Dimethoxy-3,4-methylenedioxyamphetamine, also referred to as this compound or this compound-1, is a psychoactive substance first synthesized by Alexander Shulgin in the 1960s and detailed in his 1991 book, "PiHKAL" (Phenethylamines I Have Known And Loved).[1] this compound is a structural analog of MMDA and is part of a broader class of substituted amphetamines known for their hallucinogenic properties. Shulgin's qualitative reports describe this compound as producing subjective effects similar to LSD, including visual imagery, mydriasis, ataxia, and time dilation, with a typical oral dosage ranging from 30 to 75 mg and a duration of 6 to 8 hours.[1]

Despite its early synthesis, this compound has not been extensively studied, and there is a significant lack of quantitative pharmacological and toxicological data in the scientific literature. This guide aims to consolidate the available information and provide a technical framework for future research into this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine[1] |

| Other Names | This compound, this compound-1 |

| CAS Number | 15183-13-8[1] |

| Molecular Formula | C₁₂H₁₇NO₄[1] |

| Molar Mass | 239.271 g/mol [1] |

| Appearance | (Not specified in literature) |

| Solubility | (Not specified in literature) |

| SMILES | CC(N)Cc1cc(OC)c2OCOc2c1OC[1] |

| InChI | InChI=1S/C12H17NO4/c1-7(13)4-8-5-9(14-2)11-12(10(8)15-3)17-6-16-11/h5,7H,4,6,13H2,1-3H3[1] |

Synthesis of this compound

Two primary synthetic routes for this compound have been described, originating from the natural essential oil apiole.

Shulgin's Synthesis via Nitrostyrene Intermediate

This method, as detailed in "PiHKAL," involves the nitration of isoapiole.[1]

Experimental Protocol:

-

Step 1: Isomerization of Apiole to Isoapiole. Apiole is isomerized to isoapiole by heating with a solution of ethanolic potassium hydroxide on a steam bath.

-

Step 2: Nitration of Isoapiole. The resulting isoapiole is dissolved in a solution of acetone and pyridine and cooled in an ice bath. Tetranitromethane is then added to the stirred solution to yield 2-nitro-isoapiole. Pyridine acts as a catalyst in this reaction. It is important to note that tetranitromethane is a highly toxic and potentially explosive reagent, making this synthesis route hazardous by modern laboratory standards.[1]

-

Step 3: Reduction to this compound. The 2-nitro-isoapiole is reduced to the freebase of this compound using a strong reducing agent such as lithium aluminum hydride in a refluxing suspension of diethyl ether under an inert atmosphere.[1]

-

Step 4: Salt Formation. The this compound freebase is then converted to its hydrochloride salt for stability and ease of handling.

Safer Alternative Synthesis via Phenyl-2-Propanone Intermediate

A safer synthetic route avoids the use of tetranitromethane and proceeds through a phenyl-2-propanone intermediate, analogous to the synthesis of MDA from safrole.[1]

Experimental Protocol:

-

Step 1: Wacker Oxidation of Apiole. Apiole is oxidized to 2,5-dimethoxy-3,4-methylenedioxyphenylpropan-2-one (DMMDP2P) using a Wacker oxidation with benzoquinone as the reoxidant for the palladium catalyst.[1]

-

Step 2: Reductive Amination. The DMMDP2P intermediate is then subjected to reductive amination to yield this compound. This can be achieved through various methods, such as the Leuckart reaction or using a reducing agent like sodium cyanoborohydride in the presence of an ammonia source.

-

Step 3: Purification and Salt Formation. The resulting this compound is purified, typically through distillation or chromatography, and then converted to a salt form.

Postulated Mechanism of Action and Pharmacology

The precise mechanism of action for this compound has not been empirically determined. However, based on its structural similarity to other psychedelic amphetamines and Shulgin's qualitative comparison of its effects to LSD, it is strongly suggested to be an agonist or partial agonist at the serotonin 5-HT₂ₐ receptor.[1] This receptor is the primary target for classic psychedelics and is responsible for mediating their hallucinogenic effects.

Quantitative Pharmacological Data for this compound is currently unavailable in the public domain.

Theoretical Experimental Protocol for In Vitro Receptor Binding Assay

To determine the binding affinity of this compound for various serotonin receptors, a competitive radioligand binding assay could be employed.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₁ₐ) are prepared from transfected cell lines.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is prepared.

-

Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is selected (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Competition Assay: A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Analytical Methods

Standard analytical techniques can be applied for the identification and quantification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of amphetamine derivatives. The compound would likely be derivatized prior to analysis to improve its chromatographic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the structural elucidation and confirmation of synthesized this compound.

Metabolism and Toxicology

There is no experimental data on the metabolism or toxicology of this compound. Computationally, it is predicted to be metabolized by the cytochrome P450 enzyme CYP3A4.[1] Potential metabolic pathways could involve demethylation of the methoxy groups or hydroxylation of the phenyl ring, similar to related compounds.[1] The toxicological profile of this compound is unknown.

Conclusion

2,5-Dimethoxy-3,4-methylenedioxyamphetamine is a psychoactive compound with a long history but a very limited scientific profile. The existing information, primarily from the work of Alexander Shulgin, suggests it is a potent psychedelic with a mechanism of action likely centered on the 5-HT₂ₐ receptor. Significant research is required to quantitatively characterize its pharmacology, pharmacokinetics, metabolism, and toxicology. The theoretical experimental protocols provided in this guide offer a starting point for researchers interested in further investigating this compound.

Visualizations

Synthetic Pathways of this compound

Caption: Synthetic routes to this compound from apiole.

Postulated Signaling Pathway of this compound

Caption: Postulated 5-HT2A receptor signaling cascade for this compound.

Experimental Workflow for Receptor Binding Assay

References

The Enigmatic Mechanism of DMMDA: A Technical Guide to a Putative Psychedelic

Disclaimer: The following document collates the currently available, though limited, information regarding the mechanism of action of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). The pharmacological data on this compound is scarce, and therefore, much of the proposed mechanism is speculative and inferred from its structural similarity to other well-characterized psychedelic compounds and qualitative human reports. This guide is intended for researchers, scientists, and drug development professionals and should be interpreted with a critical understanding of the existing knowledge gaps.

Introduction

This compound is a lesser-known psychedelic drug of the amphetamine class, first synthesized and described by Alexander Shulgin.[1][2] Anecdotal reports from Shulgin's book "PiHKAL" describe its effects at a dosage of 30-75 mg as being comparable to those of LSD, including visual distortions, mydriasis, ataxia, and time dilation, with a duration of 6 to 8 hours.[1][2] This phenomenological similarity to classic serotonergic psychedelics forms the primary basis for the speculation surrounding its mechanism of action.

Speculated Mechanism of Action

The prevailing hypothesis, based on the subjective effects of this compound, is that it acts as a serotonin 5-HT2A receptor agonist or partial agonist.[1] The 5-HT2A receptor is the primary molecular target for classic psychedelics like LSD, psilocybin, and mescaline. Agonism at this receptor, particularly in cortical pyramidal neurons, is believed to initiate a cascade of intracellular signaling events that ultimately lead to the characteristic alterations in perception, cognition, and mood associated with the psychedelic experience.

Structurally, this compound is an analogue of MMDA and a positional isomer of this compound-2.[3] While MMDA is thought to act as both a 5-HT2A agonist and a serotonin releasing agent, its isomer MMDA-2 is suggested to be a more selective 5-HT2A agonist with negligible effects on monoamine release.[3][4] Given this precedent within structurally related molecules, it is plausible that this compound's primary psychedelic effects are mediated by direct 5-HT2A receptor activation.

However, without empirical data, the potential for this compound to interact with other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), or monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, serotonin transporter - SERT) cannot be ruled out. These interactions could contribute to the nuances of its overall psychoactive profile.

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals a significant lack of quantitative pharmacological data for this compound. To highlight this knowledge gap and provide a comparative context, the following table includes available data for the related compound 3,4-Dimethoxyamphetamine (3,4-DMA).

| Target | Ligand | Species | Assay Type | Value (nM) |

| 5-HT2A Receptor | This compound | - | - | Data not available |

| 5-HT2A Receptor | 3,4-DMA | Rat | Receptor Binding (Ki) | 43,300[5] |

| 5-HT1 Receptor | This compound | - | - | Data not available |

| 5-HT1 Receptor | 3,4-DMA | Rat | Receptor Binding (Ki) | 64,600[5] |

| Monoamine Oxidase A (MAO-A) | This compound | - | - | Data not available |

| Monoamine Oxidase A (MAO-A) | 3,4-DMA | - | Inhibition (IC50) | 20,000[5] |

| Monoamine Oxidase B (MAO-B) | This compound | - | - | Data not available |

| Monoamine Oxidase B (MAO-B) | 3,4-DMA | - | Inhibition (IC50) | >100,000[5] |

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic pharmacological characterization is necessary. The following outlines a key initial experiment.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for a panel of central nervous system receptors, with a primary focus on serotonin receptors and monoamine transporters.

Methodology:

-

Receptor Source: Commercially available cell lines stably expressing recombinant human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (e.g., D1, D2), adrenergic receptors (e.g., α1A, α2A), and monoamine transporters (DAT, NET, SERT). Alternatively, rodent brain tissue preparations (e.g., cortical, striatal, hippocampal homogenates) can be used.

-

Radioligand: A specific high-affinity radioligand for each target receptor will be used (e.g., [3H]ketanserin for 5-HT2A, [3H]citalopram for SERT).

-

Assay Buffer: A buffer appropriate for the specific receptor target will be used (e.g., Tris-based buffers).

-

Procedure: a. Cell membranes or brain homogenates are incubated with a fixed concentration of the radioligand and a range of concentrations of this compound (e.g., 10-11 to 10-5 M). b. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand for the target receptor. c. Incubations are carried out at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. e. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. f. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound for each receptor target. The Ki value represents the affinity of the compound for the receptor.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothesized signaling cascade of this compound at the 5-HT2A receptor.

Caption: A logical workflow for the pharmacological characterization of this compound.

Conclusion

The mechanism of action of this compound remains largely speculative, with the primary hypothesis pointing towards 5-HT2A receptor agonism based on anecdotal reports of its psychedelic effects. There is a critical need for empirical research, starting with comprehensive in vitro receptor binding and functional assays, to elucidate its pharmacological profile. The information presented in this guide serves as a framework for directing future research into this enigmatic compound. Researchers should proceed with a clear understanding of the current limitations in knowledge and the necessity of rigorous scientific investigation to validate these hypotheses.

References

The Psychoactive Profile of DMMDA: A Technical Guide for Researchers

Executive Summary

DMMDA is a lesser-known psychedelic compound of the amphetamine class, first synthesized by Alexander Shulgin. Qualitative reports suggest LSD-like subjective effects in humans. Its psychoactive profile in animal models is presumed to be mediated primarily by its agonist activity at the serotonin 5-HT2A receptor. This document outlines the anticipated effects of this compound in key preclinical behavioral assays—locomotor activity, drug discrimination, and the head-twitch response—based on data from the closely related compound 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA) and other phenylalkylamine psychedelics. Detailed experimental protocols for these assays are provided, alongside a depiction of the canonical 5-HT2A receptor signaling pathway.

Predicted Psychoactive Effects of this compound in Animal Models

Due to the absence of specific quantitative data for this compound, the following tables summarize expected outcomes based on studies of the structurally and pharmacologically related compound, MMDA, and general findings for phenylalkylamine 5-HT2A agonists.

Locomotor Activity

Table 1: Predicted Effects of this compound on Locomotor Activity in Rodents

| Species | Dose Range (mg/kg, i.p.) | Predicted Effect | Comments |

| Rat | 1.0 - 10.0 | Biphasic: Low doses may cause hypoactivity, while higher doses are expected to induce hyperlocomotion. | The initial suppression of activity is a common effect of many serotonergic psychedelics, followed by stimulation. |

| Mouse | 1.0 - 10.0 | Likely increase in locomotor activity. | Mice often show a more straightforward stimulant response to phenylalkylamines compared to rats. |

Note: Data is extrapolated from studies on MMDA and other related phenylalkylamines. Dose ranges are estimates and would require empirical determination for this compound.

Drug Discrimination

Table 2: Predicted Discriminative Stimulus Effects of this compound in Rats Trained to Discriminate a Psychedelic from Saline

| Training Drug | Test Drug | Predicted Substitution | Predicted ED₅₀ (mg/kg) | Comments |

| LSD or DOM | This compound | Full | 1.0 - 3.0 | This compound is expected to fully substitute for a classic serotonergic psychedelic, indicating a shared mechanism of action at the 5-HT2A receptor. |

| Amphetamine | This compound | No substitution | N/A | Unlike MDMA, this compound is not expected to have significant dopamine-releasing activity, and therefore should not substitute for a classic psychostimulant. |

Note: ED₅₀ values are estimations based on the potencies of structurally similar compounds and require experimental validation.

Head-Twitch Response (HTR)

Table 3: Predicted Head-Twitch Response (HTR) Elicited by this compound in Mice

| Species | Dose Range (mg/kg, i.p.) | Predicted Effect | Comments |

| Mouse (C57BL/6J) | 0.5 - 5.0 | Dose-dependent increase in head twitches. | The head-twitch response is a reliable behavioral proxy for 5-HT2A receptor activation by psychedelics. |

Note: The dose-response curve for HTR is often bell-shaped, with very high doses leading to a decrease in the response.

In Vitro Pharmacology

While specific binding affinity (Ki) and functional activity (EC₅₀) values for this compound at the 5-HT2A receptor are not available in the public domain, it is predicted to be a potent agonist based on its reported human psychoactivity. For context, data for the related compound MMDA is provided below.

Table 4: 5-HT2A Receptor Binding Affinity and Functional Activity for MMDA

| Compound | Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Reference |

| MMDA | Human 5-HT2A | Radioligand Binding | Data not available | ||

| MMDA | Human 5-HT2A | Calcium Flux | Data not available |

Note: The lack of available in vitro data for this compound and even its more well-known analog MMDA highlights a significant gap in the scientific literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Locomotor Activity Assessment (Open Field Test)

-

Apparatus: A square or circular arena (e.g., 40 x 40 x 40 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is divided into a central and a peripheral zone. Automated tracking is achieved using an overhead video camera and computer software.

-

Procedure:

-

Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle control intraperitoneally (i.p.).

-

Place the animal in the center of the open field arena.

-

Record activity for a set period (e.g., 30-60 minutes).

-

The primary measures recorded are distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Thoroughly clean the arena with a 70% ethanol solution between each animal to eliminate olfactory cues.

-

Drug Discrimination

-

Apparatus: A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.

-

Procedure:

-

Training Phase:

-

Rats are trained to press one lever (the "drug" lever) to receive a food reward after being administered a known psychedelic drug (e.g., LSD or DOM).

-

On alternate days, they are given a saline injection and must press the other lever (the "saline" lever) to receive a reward.

-

Training continues until the rats reliably press the correct lever (>80% accuracy) based on the injection they received.

-

-

Testing Phase:

-

Once trained, the rats are administered various doses of the test compound (this compound).

-

The percentage of responses on the drug-associated lever is measured.

-

Full substitution (≥80% on the drug lever) indicates that the test compound has similar subjective effects to the training drug.

-

-

Head-Twitch Response (HTR) Assay

-

Apparatus: A transparent cylindrical observation chamber. A high-speed camera or a magnetometer system can be used for automated detection and quantification.

-

Procedure:

-

Acclimatize the mice to the observation chambers for approximately 30 minutes.

-

Administer this compound or vehicle control (i.p.).

-

Immediately place the mouse back into the observation chamber.

-

Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

-

For automated detection, a small magnet can be affixed to the mouse's head, and the movements are recorded by a magnetometer surrounding the chamber.

-

Mandatory Visualizations

Signaling Pathway

The Pharmacological Profile of DMMDA: A Technical Guide

Disclaimer: This document provides a summary of the available pharmacological information on 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). It is intended for researchers, scientists, and drug development professionals. The information contained herein is for educational and informational purposes only and does not constitute medical advice. This compound is a controlled substance in many jurisdictions, and its use is subject to legal regulations.

Introduction

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (this compound) is a lesser-known psychedelic compound belonging to the amphetamine class. First synthesized by Alexander Shulgin, it is structurally related to MMDA and other psychoactive phenethylamines.[1] The scientific literature on the pharmacological profile of this compound is sparse, with much of the existing knowledge derived from qualitative reports in Shulgin's book, PiHKAL (Phenethylamines I Have Known and Loved).[1][2]

Due to the significant lack of quantitative experimental data for this compound, this guide provides an overview of its known qualitative effects and presents a comparative analysis of quantitative data from its close structural analogs, primarily 2,5-Dimethoxy-4-methylamphetamine (DOM) and 2,5-Dimethoxy-4-bromoamphetamine (DOB). This approach aims to offer an inferred pharmacological profile for this compound, highlighting areas where further research is critically needed.

Qualitative Pharmacological Profile of this compound

Subjective Effects

According to Shulgin's reports, this compound produces subjective effects that are comparable to those of LSD.[1] The typical oral dosage is reported to be in the range of 30 to 75 mg, with the effects lasting for 6 to 8 hours.[1]

Key reported subjective effects include:

-

Visual alterations, including imagery with eyes open or closed[1]

-

Time dilation[1]

-

Mydriasis (pupil dilation)[1]

-

Ataxia (impaired coordination)[1]

Shulgin equated the subjective effects of a 75 mg dose of this compound to be as potent as 75 to 100 µg of LSD.[1]

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been empirically determined. However, based on the similarity of its subjective effects to classic psychedelics like LSD, it is hypothesized to act as an agonist or partial agonist at the serotonin 5-HT₂A receptor.[1] This receptor is the primary target for most psychedelic drugs and is known to mediate their hallucinogenic and psychoactive effects.

Inferred Quantitative Pharmacology (Based on Structural Analogs)

Given the absence of published in vitro and in vivo quantitative data for this compound, this section presents data from structurally similar compounds from the DOx chemical class. These compounds share the 2,5-dimethoxyamphetamine core structure and are known 5-HT₂A receptor agonists. It is important to note that while this data provides a likely approximation, the specific pharmacological profile of this compound may differ.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, in nM) for DOM and DOB at the human 5-HT₂A receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| DOM | 5-HT₂A | [³H]ketanserin | 533 | [3] |

| DOB | 5-HT₂A | [³H]ketanserin | 59 | [3] |

Functional Activity

Functional assays measure the ability of a compound to activate a receptor. The EC₅₀ value represents the concentration of a compound that produces 50% of the maximal response. A lower EC₅₀ value indicates greater potency.

No direct functional activity data (e.g., EC₅₀ values) for this compound or its close analogs were found in the public scientific literature during the search.

Pharmacokinetics

Detailed pharmacokinetic studies on this compound have not been published. Computational predictions suggest that this compound may be metabolized by the cytochrome P450 enzyme CYP3A4.[1] The metabolism may involve the demethylation of its methoxy groups.[1]

For comparison, the duration of effects for the related compound DOM is reported to be between 14 and 20 hours.

Experimental Protocols

As no specific experimental studies on this compound have been published, this section outlines general methodologies for key experiments that would be used to determine its pharmacological profile.

Radioligand Receptor Binding Assay (for 5-HT₂A Receptor)

This assay determines the affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound at the human 5-HT₂A receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT₂A receptor.

-

Radioligand (e.g., [³H]ketanserin).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through the filter plates.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the functional activity of a compound at a Gq-coupled receptor like the 5-HT₂A receptor.

Objective: To determine the EC₅₀ and efficacy of this compound at the human 5-HT₂A receptor.

Materials:

-

Cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye.

-

Test compound (this compound).

-

Assay buffer.

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye.

-

Add varying concentrations of this compound to the wells.

-

Measure the change in fluorescence over time using a fluorescence plate reader. An increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.

-

Plot the peak fluorescence response against the concentration of this compound.

-

The EC₅₀ is the concentration of this compound that produces 50% of the maximal fluorescence response.

Visualizations

Hypothesized Signaling Pathway of this compound at the 5-HT₂A Receptor

Caption: Hypothesized 5-HT₂A receptor signaling cascade initiated by this compound.

General Experimental Workflow for Pharmacological Characterization

Caption: A general workflow for the pharmacological evaluation of a novel compound.

Conclusion and Future Directions

This compound is a psychoactive compound with a pharmacological profile that is largely uncharacterized by modern scientific methods. The available information, primarily from anecdotal reports, strongly suggests that it is a potent psychedelic with a mechanism of action likely centered on the 5-HT₂A receptor.

To fully understand the pharmacological profile of this compound, comprehensive in vitro and in vivo studies are necessary. These should include:

-

Comprehensive Receptor Screening: To determine the binding affinity of this compound at a wide range of CNS receptors.

-

Functional Characterization: To determine its efficacy and potency at key receptors, particularly the 5-HT₂A receptor.

-

Detailed Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion in animal models.

-

In Vivo Behavioral Studies: To correlate its pharmacological activity with its behavioral effects in animal models.

Such studies would not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships within this class of psychedelic compounds.

References

The Structural and Pharmacological Nexus of DMMDA, MMDA, and MDA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and pharmacological relationships between three psychoactive compounds: 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA), 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA), and 3,4-Methylenedioxyamphetamine (MDA). This document delves into their chemical synthesis, comparative pharmacology, and the experimental methodologies used to elucidate their mechanisms of action, offering valuable insights for researchers in pharmacology and drug development.

Introduction: A Shared Phenylisopropylamine Backbone

This compound, MMDA, and MDA are all substituted phenylisopropylamines, sharing a core amphetamine structure. Their distinct psychoactive properties arise from variations in methoxy and methylenedioxy substitutions on the phenyl ring. MDA, the parent compound of the methylenedioxyamphetamine series, is a well-known entactogen and psychedelic.[1][2] MMDA and this compound are analogs of MDA, with the addition of one and two methoxy groups, respectively, which significantly alters their interaction with serotonergic and other neurotransmitter systems.[3][4][5]

Chemical Structures and Synthesis Overview

The foundational structure for these compounds is the amphetamine skeleton. The key differentiators are the substituents on the aromatic ring.

-

MDA (3,4-Methylenedioxyamphetamine): Features a methylenedioxy group at the 3 and 4 positions of the phenyl ring.[1][2]

-

MMDA (3-Methoxy-4,5-methylenedioxyamphetamine): Also known as 5-methoxy-MDA, it incorporates a methoxy group at the 3-position and a methylenedioxy bridge at the 4,5-positions.[3][6]

-

This compound (2,5-Dimethoxy-3,4-methylenedioxyamphetamine): This analog has two methoxy groups at the 2 and 5 positions, in addition to the methylenedioxy ring at the 3,4-positions.[4][5]

The synthesis of these compounds often starts from naturally occurring essential oils.

Synthesis of MDA

MDA is commonly synthesized from precursors like safrole or piperonal.[1][7] A typical route involves the reaction of safrole's alkene group with a halogen-containing mineral acid, followed by amine alkylation.[1]

Synthesis of MMDA

MMDA synthesis can be achieved from myristicin, a component of nutmeg, or from protocatechualdehyde.[3][8][9][10] The synthesis from myristicin is noteworthy as it highlights the potential for in-vivo formation of MMDA from natural sources, although this has not been conclusively demonstrated in humans.[3]

Synthesis of this compound

Alexander Shulgin first synthesized this compound from apiole.[4] Safer, more modern synthetic methods have since been developed.[4]

Comparative Pharmacology

The primary pharmacological target for these compounds is the serotonin system, particularly the 5-HT₂A receptor, which is believed to mediate their psychedelic effects.[1][3][4] However, their affinities for and activities at various serotonin and other neurotransmitter receptors and transporters differ, leading to their unique psychoactive profiles.

MDA is characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a 5-HT₂ receptor agonist.[1] This broad activity profile contributes to its stimulant and entactogenic effects alongside its psychedelic properties.[1] In contrast, MMDA is described as a non-neurotoxic serotonin-releasing agent and a 5-HT₂A receptor agonist, with a profile that is reportedly more psychedelic and less stimulating than MDA.[3] this compound's effects are described as being LSD-like, suggesting a primary and potent agonism at the 5-HT₂A receptor.[4][5]

Quantitative Pharmacological Data

| Compound | Primary Mechanism of Action | Subjective Effects | Typical Dosage | Duration of Effects |

| MDA | SNDRA, 5-HT₂ Receptor Agonist[1] | Entactogenic, Stimulant, Psychedelic[1][2] | 80-160 mg | 6-8 hours[1] |

| MMDA | Serotonin Releasing Agent, 5-HT₂A Receptor Agonist[3] | Psychedelic, Entactogenic[3] | 100-250 mg[3] | Moderate[3] |

| This compound | Presumed 5-HT₂A Receptor Agonist[4] | Psychedelic (LSD-like)[4][5] | 30-75 mg[4] | 6-8 hours[4] |

Signaling Pathways and Relationships

The interaction of these compounds with the 5-HT₂A receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the proposed primary signaling pathway and the structural relationships between these molecules.

Experimental Protocols

General Synthesis Protocol Outline

The following provides a generalized workflow for the synthesis of these amphetamine derivatives. Specific reaction conditions, catalysts, and purification methods will vary depending on the starting materials and the target molecule.

Radioligand Binding Assay Protocol

To determine the binding affinity of the compounds for specific receptors (e.g., 5-HT₂A), a competitive radioligand binding assay is typically employed.

-

Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue.

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (MDA, MMDA, or this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In-Vitro Functional Assay: Calcium Mobilization

To assess the functional activity of the compounds as agonists at Gq-coupled receptors like 5-HT₂A, a calcium mobilization assay can be used.

-

Cell Culture: Cells stably expressing the receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: The cells are exposed to varying concentrations of the test compound.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by detecting changes in the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency. The maximal effect (Eₘₐₓ) relative to a known full agonist is also determined to assess efficacy.

Metabolism

The metabolism of these compounds is complex. For instance, MDA is a known metabolite of MDMA, formed through N-demethylation.[11][12] This metabolic conversion is significant as MDA itself is psychoactive. The metabolism of this compound is predicted to proceed via cytochrome P450 enzymes, potentially through demethylation of its methoxy groups.[4] The metabolic pathways of MMDA have been less extensively studied in humans.[13]

Conclusion

This compound, MMDA, and MDA represent a fascinating case study in structure-activity relationships within the phenylisopropylamine class. The subtle additions of methoxy groups to the core MDA structure profoundly alter their pharmacological profiles, shifting the balance between entactogenic, stimulant, and psychedelic effects. For researchers and drug development professionals, understanding these nuances is crucial for the design of novel compounds with specific therapeutic actions, particularly in the context of renewed interest in the therapeutic potential of psychedelics. Further research, especially direct, quantitative comparative studies on the receptor binding profiles, functional activities, and metabolic pathways of these three compounds, will be invaluable in fully elucidating their complex pharmacology.

References

- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. MMDA (drug) - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [chemeurope.com]

- 6. 3-Methoxy-4,5-methylenedioxyamphetamine | C11H15NO3 | CID 26175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MMDA [mdma.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. MDA vs. MDMA: Effects, Dangers, and More [healthline.com]

- 12. Stereochemical differences in the metabolism of 3,4-methylenedioxymethamphetamine in vivo and in vitro: a pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for 5-Methoxy-3,4-methylenedioxyamphetamine (HMDB0254817) [hmdb.ca]

The Enigmatic Psychedelic: A Technical Guide to the History and Discovery of DMMDA by Alexander Shulgin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic compound belonging to the amphetamine family. First synthesized and explored by the iconoclastic chemist Alexander Shulgin in the 1960s, its discovery and experiential data are almost exclusively documented in his seminal work, PiHKAL: A Chemical Love Story.[1] Despite its intriguing chemical structure, which combines features of the potent DOx series of psychedelics with the empathogenic methylenedioxy ring of MDA, this compound has remained largely uninvestigated by the broader scientific community. This guide provides a comprehensive technical overview of the history, synthesis, and qualitative effects of this compound as detailed by its discoverer, while also highlighting the significant gaps in our understanding of its pharmacology.

History and Discovery

Alexander Shulgin, renowned for his systematic exploration of psychoactive phenethylamines, first synthesized this compound in the 1960s as part of his extensive structure-activity relationship studies. His work aimed to understand how subtle molecular modifications to the amphetamine backbone could drastically alter its psychoactive properties. This compound is listed as entry #58 in the second part of PiHKAL, which serves as a detailed "cookbook" for the synthesis and a log of the subjective effects of 179 different psychedelic compounds. Shulgin's explorations were often conducted with a small group of trusted individuals, and the qualitative commentary reflects these personal and introspective bioassays.

Quantitative and Qualitative Data

Due to the limited research on this compound, a comprehensive quantitative dataset on its pharmacological properties is not available in the public domain. The information that exists is primarily descriptive and qualitative, as documented by Shulgin.

| Parameter | Value/Description | Source |

| Chemical Name | 2,5-Dimethoxy-3,4-methylenedioxyamphetamine | PiHKAL |

| Dosage Range | 30 - 75 mg | [1] |

| Duration of Effects | 6 - 8 hours | [1] |

| Qualitative Effects | LSD-like subjective effects, including visual imagery, mydriasis (pupil dilation), ataxia (loss of full control of bodily movements), and time dilation. | [1] |

| Potency Comparison | Shulgin noted that 75 mg of this compound produced effects equivalent to 75-100 µg of LSD. He also equated its potency to 12 "mescaline units". | [1] |

Experimental Protocols: Synthesis of this compound from Apiole

The following experimental protocol for the synthesis of this compound is adapted directly from Alexander Shulgin's PiHKAL.

Starting Material: Apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene), which can be isolated from Oil of Parsley by fractional distillation.

Step 1: Isomerization of Apiole to Isoapiole

-

A solution of 19.8 grams of apiole in a mixture of 43 grams of potassium hydroxide (KOH) and 60 mL of hot ethanol (EtOH) is heated on a steam bath for 24 hours.

-

With vigorous stirring, water is slowly added to the reaction mixture. The rate of addition should be such that the crystals of isoapiole that form spontaneously can accumulate from the generated turbidity.

-

Once the addition of water leads to persistent oiling out of the material, the reaction mixture is filtered to yield an amber solid.

-

The crude product is recrystallized from 20 mL of boiling hexane, filtering while hot to remove any insoluble impurities.

-

Upon cooling the filtrate, 9.3 grams of 2,5-dimethoxy-3,4-methylenedioxy-1-propenylbenzene (isoapiole) are obtained as pale cream-colored solids.

Step 2: Nitration of Isoapiole to 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene

-

A stirred solution of 8.8 grams of isoapiole and 3.9 grams of pyridine in 45 mL of acetone is cooled to ice-bath temperatures (0 °C).

-

7.9 grams of tetranitromethane are added to the cooled solution. Caution: Tetranitromethane is a toxic, carcinogenic, and potentially explosive compound. This synthesis should only be attempted by qualified professionals in a controlled laboratory setting.

-

The resulting dark reaction mixture is stirred at 0 °C for 5 minutes.

-

The reaction is then quenched by the addition of a solution of 2.6 grams of KOH in 45 mL of water.

-

With continued stirring, yellow crystals of 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene precipitate.

-

The product is collected by filtration, washed with 50% acetone, and air-dried to yield 8.0 grams of the nitrostyrene with a melting point of 110-111 °C.

Step 3: Reduction of the Nitrostyrene to this compound

-

To a well-stirred and gently refluxing suspension of 6.3 grams of lithium aluminum hydride (LAH) in 500 mL of anhydrous diethyl ether (Et2O) under an inert atmosphere, 7.5 grams of the nitrostyrene from the previous step is added. The addition is performed by leaching the nitrostyrene from a thimble in a modified Soxhlet condenser apparatus over a period of 1.5 hours.

-

The reaction mixture is maintained at reflux for an additional 3 hours.

-

After cooling, the excess LAH is destroyed by the cautious addition of 300 mL of 1.5 N sulfuric acid (H2SO4).

-

The aqueous phase is brought to a pH of 6 with sodium carbonate (Na2CO3).

-

The mixture is heated to 80 °C and clarified by filtration through paper.

-

The addition of a stoichiometric amount of picric acid in boiling ethanol results in the precipitation of the product picrate as non-crystalline globs.

-

These are washed with cold water and then dissolved in 30 mL of 5% sodium hydroxide (NaOH).

-

The free base is extracted with two 75 mL portions of Et2O.

-

The solvent is removed from the pooled extracts to yield 3.1 grams of an oily residue.

-

This residue is dissolved in 250 mL of Et2O and saturated with anhydrous hydrogen chloride (HCl) gas to precipitate white crystals of this compound hydrochloride.

Pharmacology and Signaling Pathways

The precise mechanism of action of this compound has not been empirically determined. However, based on its structural similarity to other 2,5-dimethoxy-substituted amphetamines (the DOx series) and the LSD-like subjective effects reported by Shulgin, it is hypothesized to be a potent agonist or partial agonist at the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, is thought to initiate a cascade of intracellular signaling events leading to the profound alterations in perception, cognition, and mood characteristic of classic psychedelics.

The diagram below illustrates the putative signaling pathway of this compound, assuming its primary mechanism of action is through 5-HT2A receptor agonism.

Conclusion and Future Directions

This compound remains a chemical entity of significant interest, primarily due to its unique structural characteristics and the intriguing, albeit limited, subjective reports from Alexander Shulgin. The complete absence of modern pharmacological data represents a substantial knowledge gap. Future research should prioritize the in vitro characterization of this compound's receptor binding profile and functional activity at the 5-HT2A receptor and other potential targets. Such studies would not only elucidate its mechanism of action but also provide a rationale for its reported potency and qualitative effects. Furthermore, exploring safer and more efficient synthetic routes would be a prerequisite for any future preclinical or clinical investigations. Until such research is undertaken, this compound will remain a fascinating but poorly understood molecule from the pioneering era of psychedelic exploration.

References

The Enigmatic Isomers of DMMDA: A Deep Dive into Their Chemical Divergence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) represents a fascinating but understudied psychedelic phenethylamine. Like many chiral amphetamines, this compound exists as a collection of isomers, each with the potential for unique pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the known and anticipated chemical differences between the isomers of this compound, drawing upon available data and analogous information from structurally related compounds. It aims to equip researchers, scientists, and drug development professionals with a foundational understanding of the nuances of this compound isomerism, highlighting critical data gaps and outlining key experimental methodologies for their further characterization. This document summarizes the current state of knowledge, presents comparative data in structured tables, details relevant experimental protocols, and visualizes key concepts through signaling pathway and workflow diagrams.

Introduction to this compound and its Isomeric Complexity

This compound is a substituted amphetamine and a structural analog of 3,4-methylenedioxyamphetamine (MDA). First synthesized by Alexander Shulgin, its psychoactive effects are reported to be similar to those of LSD, suggesting a primary mechanism of action involving the serotonin 5-HT₂A receptor. The chemical structure of this compound allows for several points of isomeric variation, leading to a family of related but distinct molecules.

The isomeric landscape of this compound is twofold:

-

Regioisomers: Variations in the substitution pattern on the aromatic ring give rise to six potential regioisomers. The most well-documented of these are this compound (also referred to as this compound-1) and this compound-2.

-

Enantiomers: Due to the chiral center at the alpha-carbon of the ethylamine side chain, each regioisomer can exist as a pair of enantiomers: (R)-DMMDA and (S)-DMMDA.

While the subjective effects of this compound and this compound-2 have been qualitatively described, a significant dearth of quantitative pharmacological data exists for these isomers. This guide will synthesize the available information and leverage data from the more extensively studied isomers of MDA to infer potential differences and guide future research.

Comparative Pharmacology of this compound and its Isomers

Direct quantitative comparisons of the pharmacological properties of this compound isomers are scarce in peer-reviewed literature. Alexander Shulgin's qualitative assessment in "PiHKAL" suggests that this compound is more potent than its regioisomer, this compound-2, assigning them "mescaline unit" scores of 12 and 5, respectively.[1][2] However, these subjective measures lack the precision required for rigorous pharmacological comparison.

To illustrate the potential for significant pharmacological divergence between isomers of this class of compounds, the following tables present quantitative data for the enantiomers of the closely related compound, 3,4-methylenedioxyamphetamine (MDA). It is hypothesized that this compound isomers will exhibit similar stereoselective pharmacology.

Receptor Binding and Functional Activity (Comparative Data from MDA Isomers)

The primary molecular target for psychedelic amphetamines is the serotonin 5-HT₂A receptor. Differences in the affinity and efficacy of isomers at this and other receptors can lead to profound differences in their overall pharmacological profiles.

| Isomer | Receptor | Assay Type | Value | Species | Reference |

| (R)-(-)-MDA | 5-HT₂A | PI Hydrolysis | More Potent than (S)-isomer | Cultured Cells | [3] |

| (S)-(+)-MDA | 5-HT₂A | PI Hydrolysis | Less Potent than (R)-isomer | Cultured Cells | [3] |

| (R)-(-)-MDA | 5-HT₂C | PI Hydrolysis | Equipotent to (S)-isomer | Cultured Cells | [3] |

| (S)-(+)-MDA | 5-HT₂C | PI Hydrolysis | Equipotent to (R)-isomer | Cultured Cells | [3] |

Table 1: Comparative in vitro activity of MDA enantiomers at serotonin 2A and 2C receptors. Data for this compound isomers is currently unavailable.

Neurochemical Effects (Comparative Data from MDA Isomers)

The in vivo neurochemical effects of amphetamine isomers can also vary significantly, particularly concerning their impact on monoamine neurotransmitter systems.

| Isomer | Neurochemical Parameter | Brain Region | Effect | Species | Reference |

| (d)-MDA | Serotonin Concentration | Frontal Cortex, Hippocampus | More potent decrease than (l)-isomer | Rat | [4] |

| (l)-MDA | Serotonin Concentration | Frontal Cortex, Hippocampus | Less potent decrease than (d)-isomer | Rat | [4] |

| (d)-MDA | Nigral Neurotensin | Substantia Nigra | Substantially greater increase than (l)-isomer | Rat | [4] |

| (l)-MDA | Nigral Neurotensin | Substantia Nigra | Lesser effect | Rat | [4] |

Table 2: Comparative in vivo neurochemical effects of MDA isomers. Data for this compound isomers is currently unavailable.

Postulated Signaling Pathway of this compound Isomers

Given the psychedelic effects of this compound, it is highly probable that its isomers act as agonists or partial agonists at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor is known to initiate a cascade of intracellular signaling events.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine isomers on central serotonergic, dopaminergic and nigral neurotensin systems of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Predicted Toxicology of DMMDA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic drug of the amphetamine class. First synthesized by Alexander Shulgin, its pharmacological and toxicological properties are not extensively documented in experimental literature.[1] This technical guide provides a comprehensive overview of the predicted toxicology of this compound based on available in silico data, with comparative insights from structurally related compounds such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). The information presented herein is intended to guide future research and inform early-stage drug development safety assessments.

Predicted Toxicological Profile of this compound

The toxicological profile of this compound has been computationally predicted using the ProTox-II webserver.[2][3] These predictions are based on the analysis of chemical structure against a large database of toxicological data for other compounds.

Quantitative In Silico Predictions

The following table summarizes the computationally predicted toxicological endpoints for this compound.

| Toxicological Endpoint | Prediction | Probability |

| Respiratory Toxicity | Toxic | 0.76 |

| Nephrotoxicity | Toxic | 0.58 |

| Ecotoxicity | Toxic | 0.54 |

| Carcinogenicity | Toxic | 0.51 |

| Blood-Brain Barrier Penetration | Active | 0.80 |

Data sourced from ProTox-3.0 predictions.

Experimental Toxicology of Structurally Related Compounds (MDA and MDMA)

Due to the limited experimental data on this compound, the toxicological profiles of the structurally and pharmacologically similar compounds, MDA and MDMA, are presented below for read-across purposes. These compounds are known to exert their effects through interactions with monoamine neurotransmitter systems, primarily serotonin.[4][5]

Acute Toxicity Data

| Compound | Species | Route of Administration | LD50 | Reference |

| MDMA | Mouse | Intraperitoneal | 97 mg/kg | [6] |

| MDMA | Rat | Intravenous | 49 mg/kg | [6] |

| MDA | Mouse | Intraperitoneal | 105 mg/kg | [6] |

| MDA | Dog | Oral | 12.5 mg/kg | [6] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[7]

Predicted Metabolism and Pharmacokinetics

Metabolic Pathways

This compound is predicted to be metabolized primarily by the cytochrome P450 enzyme CYP3A4, with a probability of 0.60. Based on the metabolism of similar compounds, it is hypothesized that the metabolism of this compound may involve the demethylation of its methoxy groups. A potential metabolic pathway could lead to the formation of 3,4-dihydroxy-2,5-dimethoxy-1-α-methylphenylethylamine.

Pharmacokinetics

This compound is predicted to cross the blood-brain barrier with a high probability (0.80), suggesting significant central nervous system activity.

Mechanisms of Toxicity

The primary mechanism of action for this compound is suggested to be agonism or partial agonism at the serotonin 5-HT2A receptor, similar to other psychedelic amphetamines. The toxic effects of related compounds like MDMA are linked to the increased release of monoamine neurotransmitters, particularly serotonin, which can lead to serotonin syndrome at high doses.[5]

Experimental Protocols

In Silico Toxicology Prediction using ProTox-II

The toxicological predictions for this compound were generated using the ProTox-II webserver, a computational tool for predicting the toxicity of chemicals.[3][8][9][10][11]

Methodology:

-

Input: The chemical structure of this compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string or drawn using a chemical editor.[10]

-

Descriptor Calculation: The software calculates various molecular descriptors for the input structure. These descriptors are numerical representations of the chemical's properties.

-

Model Application: ProTox-II employs a combination of predictive models, including:

-

Machine Learning Models: Algorithms trained on large datasets of compounds with known toxicological properties.[1]

-

Pharmacophore Models: Identification of essential 3D arrangements of atoms responsible for a biological effect.[8]

-

Fragment Propensities: Analysis of the contribution of different chemical fragments to toxicity.[8]

-

Molecular Similarity: Comparison of the input molecule to structurally similar compounds with known toxicity data.[8]

-

-

Prediction Output: The server provides predictions for various toxicological endpoints, including acute toxicity, organ toxicity, and carcinogenicity, along with confidence scores for each prediction.[3]

In Vitro Cytochrome P450 3A4 (CYP3A4) Metabolism Assay

This protocol describes a general method to experimentally determine if a compound is a substrate of CYP3A4.

Materials:

-

Recombinant human CYP3A4 enzyme

-

Test compound (this compound)

-

NADPH regenerating system

-

Control substrate (e.g., Luciferin-BE)

-

Incubation buffer (e.g., potassium phosphate buffer)

-

96-well microtiter plates

-

Luminometer or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the recombinant CYP3A4 enzyme in the incubation buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the microtiter plate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding acetonitrile).

-

Analyze the formation of metabolites using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

A parallel assay with a known CYP3A4 substrate can be run as a positive control.[12][13]

In Vitro 5-HT2A Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[14]

-

Radioligand with high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin).[15]

-

Test compound (this compound)

-

Assay buffer (e.g., HEPES buffer)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Incubate at room temperature for a sufficient time to reach binding equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[15][16]

Conclusion

The available in silico data suggests that this compound may possess several toxicological liabilities, including respiratory toxicity, nephrotoxicity, and carcinogenicity. Its predicted ability to cross the blood-brain barrier indicates a potential for central nervous system effects, consistent with its classification as a psychedelic. The predicted metabolism via CYP3A4 and potential interaction with the 5-HT2A receptor provide initial targets for experimental investigation. Due to the absence of empirical toxicological data for this compound, a cautious approach is warranted. The provided experimental protocols for in silico prediction, metabolism, and receptor binding assays offer a framework for future studies to validate these predictions and build a comprehensive safety profile for this compound. Further research, including in vivo acute and repeated-dose toxicity studies, is essential to fully characterize the toxicological risks associated with this compound.

References

- 1. toxometris.ai [toxometris.ai]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental studies on 3,4-methylenedioxymethamphetamine (MDA, "ecstasy") and its potential to damage brain serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity of MDA (3,4-methylenedioxyamphetamine) considered for relevance to hazards of MDMA (Ecstasy) abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Median lethal dose - Wikipedia [en.wikipedia.org]

- 8. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ajpt.asmepress.com [ajpt.asmepress.com]

- 11. mdc-berlin.de [mdc-berlin.de]

- 12. promega.com [promega.com]

- 13. 2.7. CYP3A4 Activity Assay [bio-protocol.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Serotonergic Profile of DMMDA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dimethoxy-5-methoxydimethylamphetamine (DMMDA) is a lesser-known psychedelic compound belonging to the phenethylamine class. While its structural relative, 3,4-methylenedioxymethamphetamine (MDMA), has been extensively studied, this compound remains largely uncharacterized in the scientific literature. This technical guide synthesizes the available information on this compound, focusing on its anticipated serotonergic effects based on qualitative reports and the pharmacology of structurally related compounds. Due to a significant lack of published quantitative data, this document will also outline the standard experimental protocols required to elucidate the precise serotonergic mechanism of action of this compound.

Introduction

This compound, or 2,5-dimethoxy-3,4-methylenedioxyamphetamine, was first synthesized and described by Alexander Shulgin in his book "PiHKAL (Phenethylamines I Have Known and Loved)".[1][2][3] Shulgin's qualitative bioassay reports suggest that this compound produces psychedelic effects comparable to those of LSD, with a dosage range of 30-75 mg and a duration of 6-8 hours.[1][2][3] These effects strongly imply an interaction with the serotonergic system, a hallmark of classic psychedelic compounds. This guide aims to provide a detailed, albeit theoretical, framework for understanding the potential serotonergic pharmacology of this compound.

Quantitative Data on Serotonergic Activity

A comprehensive review of scientific literature reveals a notable absence of quantitative data regarding the serotonergic effects of this compound. Key metrics such as binding affinities (Ki) and functional activities (EC50 or IC50) at serotonin (5-HT) receptors and the serotonin transporter (SERT) have not been publicly reported.

To facilitate future research and provide a comparative context, the following table outlines the kind of data that would be essential for characterizing this compound's serotonergic profile. Data for the structurally related and well-studied compound MDMA is provided for illustrative purposes.

| Target | Parameter | This compound | MDMA (for comparison) |

| 5-HT₂A Receptor | Binding Affinity (Ki, nM) | Data Not Available | ~2,000 - 5,000 |

| Functional Activity (EC50, nM) | Data Not Available | Partial agonist, variable | |

| 5-HT₂C Receptor | Binding Affinity (Ki, nM) | Data Not Available | ~3,000 |

| Functional Activity (EC50, nM) | Data Not Available | Agonist | |

| 5-HT₁A Receptor | Binding Affinity (Ki, nM) | Data Not Available | ~10,000 |

| Functional Activity (EC50, nM) | Data Not Available | Weak partial agonist | |

| Serotonin Transporter (SERT) | Binding Affinity (Ki, nM) | Data Not Available | ~400 - 1,000 |

| Inhibition of 5-HT uptake (IC50, nM) | Data Not Available | ~300 - 800 |

Inferred Mechanism of Action and Signaling Pathways

Based on the LSD-like effects described by Shulgin and the pharmacology of related phenethylamines, this compound is hypothesized to exert its primary psychedelic effects through agonism at the serotonin 5-HT₂A receptor.[1] This interaction is believed to initiate a cascade of intracellular signaling events, leading to alterations in consciousness, perception, and mood.

The following diagram illustrates the putative signaling pathway for this compound at the 5-HT₂A receptor.

Caption: Putative 5-HT₂A receptor signaling cascade for this compound.

Additionally, many substituted amphetamines interact with monoamine transporters. It is plausible that this compound could also inhibit the reuptake and/or promote the release of serotonin, dopamine, and norepinephrine, although Shulgin's qualitative reports do not strongly suggest a pronounced stimulant effect typical of potent releasing agents.

Recommended Experimental Protocols for Serotonergic Characterization

To rigorously determine the serotonergic effects of this compound, a series of in vitro and in vivo experiments are necessary. The following outlines standard methodologies.

In Vitro Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound for various serotonin receptors and the serotonin transporter.

Caption: Workflow for radioligand binding assays.

Methodology:

-

Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂A, 5-HT₂C, 5-HT₁A) or the serotonin transporter. Homogenize cells and prepare a membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-